[(1S,2E,10R)-10-acetyl-3-methyl-7-methylidene-6-oxocyclodec-2-en-1-yl] (E)-4-hydroxy-4-methylpent-2-enoate
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Overview
Description
[(1S,2E,10R)-10-acetyl-3-methyl-7-methylidene-6-oxocyclodec-2-en-1-yl] (E)-4-hydroxy-4-methylpent-2-enoate is a sesquiterpenoid compound that is a carboxylic ester obtained by the formal condensation of the 6-hydroxy group of cyclodec-4-en-1-one. It is also substituted by an acetyl, a methyl, and a methylidene group at positions 7, 4, and 10 respectively, with the carboxy group of pent-2-enoic acid substituted with a hydroxy group . This compound is known for its complex structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(1S,2E,10R)-10-acetyl-3-methyl-7-methylidene-6-oxocyclodec-2-en-1-yl] (E)-4-hydroxy-4-methylpent-2-enoate involves chemoenzymatic methods that utilize enantioselective preparation from aromatic precursors. The process includes enzymatic dihydroxylation of aromatic compounds followed by regio- and stereocontrolled Diels–Alder cycloaddition reactions . The synthetic route typically involves the use of genetically engineered strains of E. coli that overexpress the enzyme toluene dioxygenase for large-scale production of enantiomerically pure cis-1,2-dihydrocatechols .
Industrial Production Methods: High-speed counter-current chromatography (HSCCC) is employed for the preparative separation and purification of sesquiterpenoid compounds. This method uses a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water . The process ensures high purity and recovery rates, making it suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: [(1S,2E,10R)-10-acetyl-3-methyl-7-methylidene-6-oxocyclodec-2-en-1-yl] (E)-4-hydroxy-4-methylpent-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl, acetyl, and methylidene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of the original sesquiterpenoid structure, often with modifications at the hydroxyl, acetyl, or methylidene groups.
Scientific Research Applications
[(1S,2E,10R)-10-acetyl-3-methyl-7-methylidene-6-oxocyclodec-2-en-1-yl] (E)-4-hydroxy-4-methylpent-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying sesquiterpenoid biosynthesis and chemical transformations.
Industry: The compound’s unique structure makes it valuable for the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
[(1S,2E,10R)-10-acetyl-3-methyl-7-methylidene-6-oxocyclodec-2-en-1-yl] (E)-4-hydroxy-4-methylpent-2-enoate can be compared with other sesquiterpenoid compounds such as atractylodin and linderazulene derivatives. While all these compounds share a sesquiterpenoid backbone, this compound is unique due to its specific substitutions and ester linkage . This uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Comparison with Similar Compounds
- Atractylodin
- Linderazulene derivatives
- Sarcaglaboside C and D
Properties
Molecular Formula |
C20H28O5 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[(1S,2E,10R)-10-acetyl-3-methyl-7-methylidene-6-oxocyclodec-2-en-1-yl] (E)-4-hydroxy-4-methylpent-2-enoate |
InChI |
InChI=1S/C20H28O5/c1-13-6-9-17(22)14(2)7-8-16(15(3)21)18(12-13)25-19(23)10-11-20(4,5)24/h10-12,16,18,24H,2,6-9H2,1,3-5H3/b11-10+,13-12+/t16-,18-/m0/s1 |
InChI Key |
WNLDPFSWPBREOU-SURQFZOFSA-N |
Isomeric SMILES |
C/C/1=C\[C@@H]([C@@H](CCC(=C)C(=O)CC1)C(=O)C)OC(=O)/C=C/C(C)(C)O |
Canonical SMILES |
CC1=CC(C(CCC(=C)C(=O)CC1)C(=O)C)OC(=O)C=CC(C)(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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